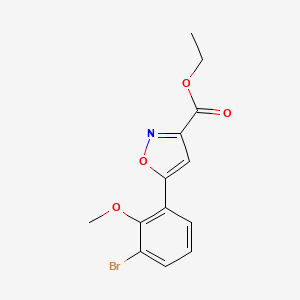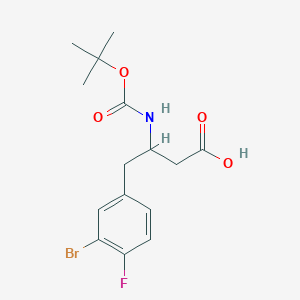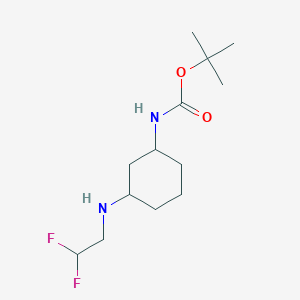![molecular formula C10H8BrClF3N3 B13705154 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester, followed by the introduction of the bromo and trifluoromethyl groups through electrophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include nitro or nitroso derivatives, dehalogenated compounds, and substituted pyrazoles with various functional groups.
科学的研究の応用
3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
3-Amino-5-phenylpyrazole: Lacks the bromo and trifluoromethyl groups, resulting in different reactivity and applications.
3-Amino-5-(4-chlorophenyl)pyrazole:
3-Amino-5-(4-methylphenyl)pyrazole: Features a methyl group instead of a trifluoromethyl group, leading to variations in its reactivity and applications.
Uniqueness
The presence of both bromo and trifluoromethyl groups in 3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole makes it unique compared to similar compounds. These groups enhance its reactivity and provide opportunities for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H8BrClF3N3 |
|---|---|
分子量 |
342.54 g/mol |
IUPAC名 |
5-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H7BrF3N3.ClH/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8;/h1-4H,(H3,15,16,17);1H |
InChIキー |
LJAWTBBBJXXPRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)









